3-fluoro-N'-[(E)-(3-hydroxy-4-nitrophenyl)methylidene]benzohydrazide
Description
3-fluoro-N’-[(E)-(3-hydroxy-4-nitrophenyl)methylidene]benzohydrazide is a chemical compound belonging to the class of hydrazones Hydrazones are characterized by the presence of the functional group -NHN=CH-
Properties
IUPAC Name |
3-fluoro-N-[(E)-(3-hydroxy-4-nitrophenyl)methylideneamino]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN3O4/c15-11-3-1-2-10(7-11)14(20)17-16-8-9-4-5-12(18(21)22)13(19)6-9/h1-8,19H,(H,17,20)/b16-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKQMSRGMISYKEE-LZYBPNLTSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NN=CC2=CC(=C(C=C2)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)C(=O)N/N=C/C2=CC(=C(C=C2)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N’-[(E)-(3-hydroxy-4-nitrophenyl)methylidene]benzohydrazide typically involves the condensation reaction between 3-fluorobenzohydrazide and 3-hydroxy-4-nitrobenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N’-[(E)-(3-hydroxy-4-nitrophenyl)methylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Formation of 3-fluoro-N’-[(E)-(3-oxo-4-nitrophenyl)methylidene]benzohydrazide.
Reduction: Formation of 3-fluoro-N’-[(E)-(3-hydroxy-4-aminophenyl)methylidene]benzohydrazide.
Substitution: Formation of derivatives with different substituents replacing the fluorine atom.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor or antimicrobial agent.
Medicine: Explored for its anticancer properties due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific optical or electronic properties.
Mechanism of Action
The mechanism of action of 3-fluoro-N’-[(E)-(3-hydroxy-4-nitrophenyl)methylidene]benzohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological pathways. The presence of the nitro and hydroxyl groups allows for specific binding and activity.
Comparison with Similar Compounds
Similar Compounds
- 4-fluoro-N’-[(E)-(3-hydroxy-4-methoxyphenyl)methylidene]benzohydrazide
- 3-fluoro-N’-[(E)-(4-hydroxy-3-iodophenyl)methylidene]benzohydrazide
Uniqueness
3-fluoro-N’-[(E)-(3-hydroxy-4-nitrophenyl)methylidene]benzohydrazide is unique due to the presence of both a fluorine atom and a nitro group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for diverse applications and interactions compared to similar compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
